molecular formula C27H19NO7S B12709757 m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate CAS No. 5517-35-1

m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate

Cat. No.: B12709757
CAS No.: 5517-35-1
M. Wt: 501.5 g/mol
InChI Key: GDBXXYSGUYHFMZ-UHFFFAOYSA-N
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Description

m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate: is a complex organic compound with a unique structure that combines an anthraquinone derivative with a sulfonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate typically involves the reaction of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracene with m-tolyl p-hydroxybenzenesulphonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: : m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones .

Scientific Research Applications

Chemistry: : In chemistry, m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology: : In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a fluorescent probe for detecting specific biomolecules .

Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, such as anticancer or antimicrobial agents .

Industry: : Industrial applications of this compound include its use in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other anthraquinone derivatives and sulfonate esters, such as 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenesulfonate and m-tolyl p-hydroxybenzenesulphonate .

Uniqueness: : The uniqueness of m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

5517-35-1

Molecular Formula

C27H19NO7S

Molecular Weight

501.5 g/mol

IUPAC Name

(3-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate

InChI

InChI=1S/C27H19NO7S/c1-15-5-4-6-17(13-15)35-36(32,33)18-11-9-16(10-12-18)34-22-14-21(29)23-24(25(22)28)27(31)20-8-3-2-7-19(20)26(23)30/h2-14,29H,28H2,1H3

InChI Key

GDBXXYSGUYHFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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